3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11333292 g/mol and the complexity rating of the compound is 903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and other therapeutic activities.
Chemical Structure and Properties
The compound's molecular formula is C21H24N4O4S2 with a molecular weight of approximately 460.57 g/mol. The unique structural features include a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H24N4O4S2 |
Molecular Weight | 460.57 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that the compound exhibits significant antibacterial activity against various pathogens. For instance, derivatives of thiazolidinones have shown effectiveness in inhibiting biofilm formation by bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be between 26.3 to 378.5 µM, indicating promising antibacterial potential .
Anticancer Properties
Research has highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of cellular signaling pathways. For example, they may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth .
Other Therapeutic Effects
In addition to antimicrobial and anticancer properties, thiazolidinone derivatives have been investigated for their anti-inflammatory and antioxidant activities. These effects are crucial in managing chronic diseases where inflammation plays a significant role.
Case Studies
- Antibiofilm Activity : A study evaluated several thiazolidinone derivatives for their ability to inhibit biofilm formation by S. epidermidis. Compounds with specific substitutions on the benzylidene fragment showed over 50% reduction in biofilm formation at their MIC concentrations .
- Anticancer Mechanism : A recent investigation into the mechanism of action revealed that certain thiazolidinones could inhibit the activity of histidine kinases involved in bacterial virulence and biofilm formation. This suggests a dual role in both antimicrobial action and potential applications in cancer therapy .
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-8-21-17-14(18(25)23-9-4-3-7-16(23)22-17)11-15-19(26)24(20(28)29-15)12-13-6-5-10-27-13/h3-4,7,9,11,13,21H,2,5-6,8,10,12H2,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPVUFJXTYCBB-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.